molecular formula C18H23N5O2S B11102433 (3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide

(3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide

Cat. No.: B11102433
M. Wt: 373.5 g/mol
InChI Key: SNWBDFSNYSHGOC-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide is a complex organic compound with a unique structure that includes a thiazole ring, an amide group, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the thiazole ring: This can be achieved by reacting 2-aminothiazole with an appropriate acylating agent.

    Acetylation: The thiazole derivative is then acetylated using acetic anhydride or acetyl chloride.

    Hydrazone formation: The acetylated thiazole is reacted with hydrazine hydrate to form the hydrazone linkage.

    Coupling with butanamide: Finally, the hydrazone derivative is coupled with N-(2,4,6-trimethylphenyl)butanamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound can be used in the development of novel polymers and materials with specific electronic properties.

    Biochemistry: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be utilized in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The thiazole ring and hydrazone linkage are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar keto-enol tautomerism.

    Dimethylformamide compound with (5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Another complex compound with a thiazole ring.

Uniqueness

(3E)-3-{2-[(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C18H23N5O2S

Molecular Weight

373.5 g/mol

IUPAC Name

(3E)-3-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]hydrazinylidene]-N-(2,4,6-trimethylphenyl)butanamide

InChI

InChI=1S/C18H23N5O2S/c1-10-5-11(2)17(12(3)6-10)21-15(24)7-13(4)22-23-16(25)8-14-9-26-18(19)20-14/h5-6,9H,7-8H2,1-4H3,(H2,19,20)(H,21,24)(H,23,25)/b22-13+

InChI Key

SNWBDFSNYSHGOC-LPYMAVHISA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C/C(=N/NC(=O)CC2=CSC(=N2)N)/C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CC(=NNC(=O)CC2=CSC(=N2)N)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.